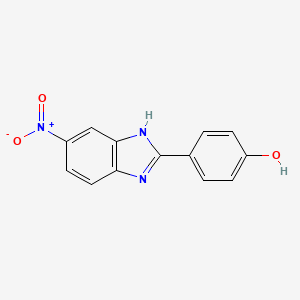

Phenol, 4-(5-nitro-1H-benzimidazol-2-yl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fenol, 4-(5-nitro-1H-bencimidazol-2-il)- es un compuesto que pertenece a la familia de los bencimidazoles, conocida por sus diversas propiedades biológicas y químicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de derivados de bencimidazol, incluido Fenol, 4-(5-nitro-1H-bencimidazol-2-il)-, normalmente implica la condensación de orto-fenilendiamina con diversos aldehídos. Un método común es la reacción de orto-fenilendiamina con benzaldehídos utilizando metabisulfito de sodio como agente oxidante en una mezcla de disolventes bajo condiciones suaves . Este proceso produce una alta eficiencia y pureza.

Métodos de producción industrial: La producción industrial de derivados de bencimidazol a menudo emplea rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas asegura un alto rendimiento y escalabilidad. Los catalizadores como los triflato de metales (por ejemplo, triflato de escandio) y los agentes oxidantes como el peróxido de hidrógeno se utilizan comúnmente para mejorar la eficiencia de la reacción .

Análisis De Reacciones Químicas

Tipos de reacciones: Fenol, 4-(5-nitro-1H-bencimidazol-2-il)- experimenta diversas reacciones químicas, que incluyen:

Oxidación: El grupo nitro se puede reducir a un grupo amino en condiciones específicas.

Reducción: El compuesto se puede reducir utilizando agentes reductores como el borohidruro de sodio.

Sustitución: El grupo fenólico puede sufrir reacciones de sustitución electrófila.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno, metabisulfito de sodio.

Reducción: Borohidruro de sodio, hidrogenación catalítica.

Sustitución: Reactivos electrófilos como halógenos o cloruros de sulfonilo.

Productos principales:

Reducción: Derivados amino del compuesto bencimidazol.

Sustitución: Derivados halogenados o sulfonados

Aplicaciones Científicas De Investigación

Fenol, 4-(5-nitro-1H-bencimidazol-2-il)- tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.

Biología: Se estudia por sus posibles propiedades antimicrobianas y antivirales.

Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos y agroquímicos.

Mecanismo De Acción

El mecanismo de acción de Fenol, 4-(5-nitro-1H-bencimidazol-2-il)- implica su interacción con varios objetivos moleculares. El grupo nitro puede sufrir una reducción para formar intermediarios reactivos que interactúan con los componentes celulares, lo que lleva a efectos antimicrobianos y anticancerígenos. La estructura del anillo de bencimidazol permite que el compuesto se una a los ácidos nucleicos y las proteínas, interrumpiendo su función normal .

Compuestos similares:

2-Fenilbencimidazol: Conocido por sus propiedades anticancerígenas.

4-(1H-benzo[d]imidazol-2-il)anilina: Se utiliza en la síntesis de tintes y pigmentos.

N,N-dietil-2-{2-[(4-metoxifenil)metil]-5-nitro-1H-bencimidazol-1-il}etan-1-amina: Se estudia por su actividad antiviral

Singularidad: Fenol, 4-(5-nitro-1H-bencimidazol-2-il)- se destaca por su combinación única de un grupo fenólico y un anillo de bencimidazol sustituido con nitro. Esta estructura confiere reactividad química y actividad biológica distintas, convirtiéndolo en un compuesto valioso para diversas aplicaciones .

Comparación Con Compuestos Similares

Benzimidazole: Similar structure but lacks the nitro and phenol groups.

Nitrobenzene: Contains a nitro group but lacks the benzodiazole and phenol groups.

Phenol: Contains a phenol group but lacks the benzodiazole and nitro groups.

Uniqueness: 4-(5-NITRO-1H-1,3-BENZODIAZOL-2-YL)PHENOL is unique due to the combination of the nitro, benzodiazole, and phenol groups in a single molecule. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Propiedades

Número CAS |

113551-23-8 |

|---|---|

Fórmula molecular |

C13H9N3O3 |

Peso molecular |

255.23 g/mol |

Nombre IUPAC |

4-(6-nitro-1H-benzimidazol-2-yl)phenol |

InChI |

InChI=1S/C13H9N3O3/c17-10-4-1-8(2-5-10)13-14-11-6-3-9(16(18)19)7-12(11)15-13/h1-7,17H,(H,14,15) |

Clave InChI |

QPAUGSYVFGVSOV-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3,5-dinitrobenzamide](/img/structure/B11708944.png)

![2-[(3-chloro-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino]ethyl acetate](/img/structure/B11708958.png)

![4-butoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B11708959.png)

![N-[(Z)-[1-(2-anilino-2-oxoethyl)-2-oxoindol-3-ylidene]amino]-2-hydroxybenzamide](/img/structure/B11708965.png)

![5-bromo-N-(4-chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B11708983.png)

![2-{(3Z)-3-[(Aminocarbonyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-phenylacetamide](/img/structure/B11708991.png)

![2,16-Dinitro-6,7,9,10,12,13,20,21,23,24-decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine](/img/structure/B11709012.png)

![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-fluorobenzamide](/img/structure/B11709035.png)

![2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11709037.png)